molecular formula C12H11NO3 B2925857 Ethyl 4-(prop-2-ynamido)benzoate CAS No. 6658-45-3

Ethyl 4-(prop-2-ynamido)benzoate

Cat. No. B2925857
CAS RN: 6658-45-3
M. Wt: 217.224
InChI Key: LSPMCDKZJAREDN-UHFFFAOYSA-N
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Description

Ethyl 4-(prop-2-ynylamino)benzoate is a chemical compound with the CAS Number: 101248-36-6 . It has a molecular weight of 203.24 . It is a solid at room temperature .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, benzoate compounds have been synthesized using a route with high total yields, mild conditions, and simple operation . The synthesis process typically involves three steps: alkylation, esterification, and alkylation .


Molecular Structure Analysis

The molecular structure of Ethyl 4-(prop-2-ynylamino)benzoate was determined using techniques such as 1H NMR, 13C NMR, IR spectra, elemental analysis, and single crystal X-ray diffraction analysis .


Chemical Reactions Analysis

The title compound, C13H14BrN3O2, was synthesized by click chemistry (CuAAC) using 4-bromobut-1-yne and ethyl 4-azidobenzoate . Click chemistry is a strong and rapid method of chemical reaction, making it one of the most frequently used reactions in medicinal chemistry .


Physical And Chemical Properties Analysis

Ethyl 4-(prop-2-ynylamino)benzoate is a solid at room temperature . It has a molecular weight of 203.24 .

Scientific Research Applications

Nonlinear Optical Properties

Research has indicated that derivatives of Ethyl 4-(prop-2-ynamido)benzoate exhibit significant nonlinear optical (NLO) properties . These properties are crucial for applications such as optical switching, data storage, and laser frequency doubling.

Electro-Optical Applications

The compound’s potential in electro-optical applications has been explored due to its ability to modulate light in response to an electric field. This characteristic is essential for the development of electro-optic modulators used in telecommunications and information processing .

Local Anesthetics

Derivatives of Ethyl 4-(prop-2-ynamido)benzoate have been evaluated for their local anesthetic effects. The compound’s structure can be modified to enhance its potency and reduce toxicity, making it a candidate for developing new local anesthetic agents .

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, H335, indicating that it may cause an allergic skin reaction and is harmful to aquatic life . Precautionary measures include avoiding breathing dust and release to the environment, wearing protective gloves, and washing with plenty of soap and water if it comes into contact with skin .

properties

IUPAC Name

ethyl 4-(prop-2-ynoylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-3-11(14)13-10-7-5-9(6-8-10)12(15)16-4-2/h1,5-8H,4H2,2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSPMCDKZJAREDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(prop-2-ynamido)benzoate

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